LSD1 Inhibitor Potency: Direct Comparison of Cyclopropyl-Fluorophenyl vs. Phenyl Analogs
The compound serves as the critical N-aryl moiety in a series of potent LSD1 inhibitors. In a direct comparison from the same patent family and assay, the inhibitor incorporating the 4-cyclopropyl-2-fluorophenyl group (Example 6) demonstrates an IC50 of 21 nM, while a closely related analog with a simpler phenyl substitution (lacking the cyclopropyl and fluorine groups) shows an IC50 of >1000 nM, representing a >47-fold loss in potency [1]. This confirms the non-redundant role of both substituents for high-affinity binding.
| Evidence Dimension | LSD1 Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 21 nM (Inhibitor incorporating 4-cyclopropyl-2-fluorophenyl moiety) |
| Comparator Or Baseline | >1000 nM (Inhibitor with unsubstituted phenyl moiety in place of the 4-cyclopropyl-2-fluorophenyl group) |
| Quantified Difference | >47-fold lower potency for the comparator |
| Conditions | Biochemical inhibition assay using recombinant human LSD1 with a fluorescence-based readout. |
Why This Matters
For a medicinal chemist, the >47-fold potency difference directly dictates the choice of intermediate; using a simpler analog would fail to generate any meaningful lead compound.
- [1] US11254676B2. (2022). Pyrazole derivative compound and use thereof. Biological assay data for Example 6 and comparative examples. View Source
